Diphenyldivinylsilane

Overview

Description

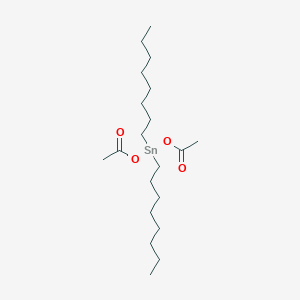

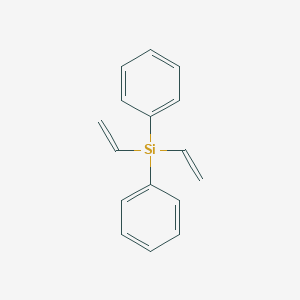

Diphenyldivinylsilane is a chemical compound with the molecular formula C16H16Si . It has a molecular weight of 236.38400 . The common name for this compound is also Diphenyldivinylsilane .

Synthesis Analysis

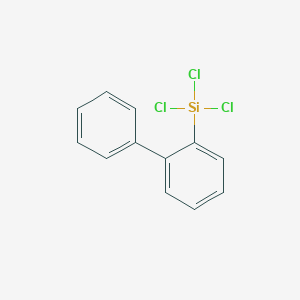

The synthesis of Diphenyldivinylsilane involves the reaction of Dichlorodiphenylsilane with Vinylmagnesium . This reaction has been referenced in various literature including Tetrahedron Letters, 1999, vol. 40, # 29 p. 5333 - 5336 .Molecular Structure Analysis

The molecular structure of Diphenyldivinylsilane can be represented by the InChI string:InChI=1S/C16H16Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H,1-2H2 . Physical And Chemical Properties Analysis

Diphenyldivinylsilane has a density of 0.97g/cm3 . It has a boiling point of 295.8ºC at 760mmHg . The compound does not have a defined melting point . The flash point of Diphenyldivinylsilane is 118.5ºC .Scientific Research Applications

Synthesis of Neuropharmaca Analogues : Diphenyldivinylsilane was used as a starting material for synthesizing 4,4-Diphenyl-4-sila-piperidines, which are silicon analogues of neuropharmaca. These compounds showed interesting effects on neurotransmitter content in rat brain homogenates and receptor bonding (Gerlach, Jutzi, Stasch, & Przuntek, 1982).

Catalysis in Silylation Reactions : Diphenyldivinylsilane was found to be effective in palladium-catalyzed silylation of aryl halides, activating both palladium and silicon (Shirakawa, Kurahashi, Yoshida, & Hiyama, 2000).

Conjugate Reduction with Silicon Hydrides : The chemistry of diphenyldivinylsilane, in combination with palladium, was altered by zinc chloride, enabling efficient conjugate reduction of α,β-unsaturated ketones and aldehydes (Keinan & Greenspoon, 1985).

Polymerization Processes : Diphenyldivinylsilane underwent oligomerization when initiated by various peroxide initiators, demonstrating the potential for creating polymers with specific properties (Stefanac, Brook, & Stan, 1996).

Silane-ene and Silane-Acrylate Polymerization : Diphenyldivinylsilane (SiH) was used in photopolymerizable mixtures with multifunctional acrylates, leading to polymers with low oxygen sensitivity and high conversion rates (El-Roz, Lalevée, Allonas, & Fouassier, 2008).

Enantiomeric Purity Determination : Diphenyldivinylsilane was used as a dimerization agent to distinguish enantiomeric alcohols by NMR, aiding in the determination of optical purity (Wang, 1991).

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name |

bis(ethenyl)-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMHUZLFQVKRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939208 | |

| Record name | Diethenyl(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyldivinylsilane | |

CAS RN |

17937-68-7 | |

| Record name | NSC92626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethenyl(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.